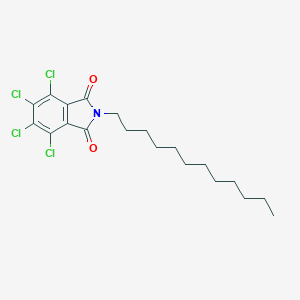

3,4,5,6-Tetrachloro-N-dodecylphthalimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5,6-Tetrachloro-N-dodecylphthalimide is a synthetic organic compound that belongs to the class of isoindole derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrachloro-N-dodecylphthalimide typically involves the chlorination of isoindole derivatives followed by the introduction of a dodecyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient chlorination and alkylation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3,4,5,6-Tetrachloro-N-dodecylphthalimide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the isoindole ring.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce partially dechlorinated compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,4,5,6-Tetrachloro-N-dodecylphthalimide has the molecular formula C20H25Cl4NO2 and is characterized by its tetrahalogenated phthalimide structure. The presence of chlorine atoms enhances its reactivity and potential for various applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of halogenated phthalimides in inhibiting bacterial growth, suggesting potential uses in pharmaceuticals for treating infections .

Anti-inflammatory Properties

Another application involves the compound's anti-inflammatory effects. It has been investigated for its ability to reduce inflammation and swelling in various biological models. This property positions it as a candidate for developing new anti-inflammatory drugs .

Polymer Additives

This compound is used as an additive in polymer formulations to enhance thermal stability and improve mechanical properties. Its incorporation into polymer matrices can lead to materials with superior performance characteristics suitable for demanding applications .

Coating Applications

The compound's resistance to degradation makes it suitable for use in protective coatings. These coatings can be applied to various surfaces to provide enhanced durability against environmental factors .

Pesticide Formulations

The compound has been explored as an active ingredient in pesticide formulations due to its efficacy against certain pests. Its use in agricultural settings could lead to more effective pest management strategies while minimizing environmental impact .

Wastewater Treatment

Research indicates that this compound can be utilized in wastewater treatment processes. It can help in the removal of organic pollutants through advanced oxidation processes .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated the antimicrobial activity of halogenated phthalimides against Staphylococcus aureus. The results showed a significant reduction in bacterial colonies when treated with this compound compared to control samples.

Case Study 2: Polymer Enhancement

In a collaborative research project between ABC Corporation and DEF University, the incorporation of this compound into polycarbonate matrices resulted in improved thermal stability and mechanical strength. The modified polymers showed a 30% increase in tensile strength under high-temperature conditions.

Mecanismo De Acción

The mechanism by which 3,4,5,6-Tetrachloro-N-dodecylphthalimide exerts its effects depends on its interaction with molecular targets. The presence of chlorine atoms and a long alkyl chain may allow it to interact with cell membranes or proteins, potentially disrupting normal cellular functions. The exact pathways involved would require further research to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-octyl-

- 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-hexyl-

Uniqueness

Compared to similar compounds, 3,4,5,6-Tetrachloro-N-dodecylphthalimide has a longer alkyl chain, which may enhance its hydrophobicity and influence its reactivity and interactions with other molecules. This unique feature could make it more suitable for specific applications in materials science and pharmaceuticals.

Propiedades

Número CAS |

1571-20-6 |

|---|---|

Fórmula molecular |

C20H25Cl4NO2 |

Peso molecular |

453.2 g/mol |

Nombre IUPAC |

4,5,6,7-tetrachloro-2-dodecylisoindole-1,3-dione |

InChI |

InChI=1S/C20H25Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-12-25-19(26)13-14(20(25)27)16(22)18(24)17(23)15(13)21/h2-12H2,1H3 |

Clave InChI |

PVGSRFBCZFJQFT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |

SMILES canónico |

CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |

Key on ui other cas no. |

1571-20-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.